molecular formula C21H19N3 B12878908 Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)- CAS No. 63367-48-6

Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-

Cat. No.: B12878908
CAS No.: 63367-48-6
M. Wt: 313.4 g/mol
InChI Key: DWPSQOXAKALLSA-UHFFFAOYSA-N
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Description

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The pyrazole ring is known for its biological activity, and the aniline group can enhance the compound’s reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with aniline under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of green catalysts, such as vitamin B1, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The aniline group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

    1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the aniline group.

    4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the aniline substitution.

Uniqueness: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

63367-48-6

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)aniline

InChI

InChI=1S/C21H19N3/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15,22H2

InChI Key

DWPSQOXAKALLSA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

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